molecular formula C19H22F4N6 B12269840 2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12269840
M. Wt: 410.4 g/mol
InChI Key: GSZXHZCTOGCQGQ-UHFFFAOYSA-N
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Description

2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a pyrimidine ring with a pyrrolidine substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the pyridine and pyrimidine rings.

    Substitution: The fluorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound can serve as a probe for studying receptor-ligand interactions and signal transduction pathways.

    Industrial Chemistry: It may be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity. The piperazine and pyrrolidine rings contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings and fluorinated substituents. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22F4N6

Molecular Weight

410.4 g/mol

IUPAC Name

2-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H22F4N6/c1-13-10-16(27-4-2-3-5-27)26-18(25-13)29-8-6-28(7-9-29)17-15(20)11-14(12-24-17)19(21,22)23/h10-12H,2-9H2,1H3

InChI Key

GSZXHZCTOGCQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F)N4CCCC4

Origin of Product

United States

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